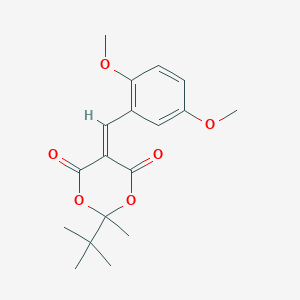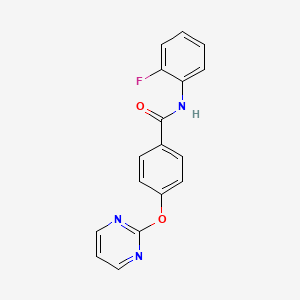
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is a chemical entity that falls under the category of organic compounds, specifically featuring an isoindoline-1,3-dione skeleton. This structural motif is noteworthy for its presence in various bioactive molecules, offering potential pharmacological activities. The compound's structural characteristics enable diverse chemical reactions, facilitating the synthesis of numerous derivatives with potentially valuable properties.
Synthesis Analysis
The synthesis of similar compounds involves intricate organic reactions, leveraging the isoindoline-1,3-dione core as a versatile precursor. For example, the synthesis of a structurally related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, demonstrates the complex reactions involving amino-fluorophenyl-isoindole dione derivatives and chloro-dimethylpropanoyl chloride (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated using techniques such as X-ray single crystal diffraction. These studies reveal the precise arrangement of atoms within the molecule, providing insights into its three-dimensional conformation and potential for intermolecular interactions (Huang Ming-zhi et al., 2005).
Aplicaciones Científicas De Investigación
Downstream Processing of Biologically Produced Diols
One relevant area of research that could parallel investigations into the specific compound involves the downstream processing of biologically produced diols, like 1,3-propanediol and 2,3-butanediol. These compounds have broad applications, from industrial solvents to precursors for the synthesis of polymers. Research focuses on improving the efficiency, yield, and purity of these compounds through methods such as membrane filtration and pervaporation, aiming to reduce energy consumption and costs (Zhi-Long Xiu & A. Zeng, 2008).
Pharmacodynamics and Pharmacokinetics of Propofol
In the realm of anaesthetics, studies on propofol offer insights into drug action mechanisms, including rapid induction and maintenance of anaesthesia, and recovery dynamics. Propofol research underscores the importance of understanding the pharmacological profiles of compounds for their effective and safe use in clinical settings (M. S. Langley & R. Heel, 1988).
Environmental Pollutants and Male Infertility
Research on environmental pollutants such as bisphenol A (BPA) and di(2-ethylhexyl)phthalate (DEHP) highlights concerns about their effects on male reproductive health. These studies investigate the mechanisms by which such compounds can induce germ cell apoptosis, potentially offering a model for studying similar compounds' reproductive toxicity (Raúl Lagos-Cabré & R. Moreno, 2012).
Antimicrobial Activity of Natural Compounds
Eugenol, a natural compound, demonstrates broad-spectrum antimicrobial activity against fungi, gram-negative, and gram-positive bacteria. This type of research is pivotal for developing alternative antimicrobial agents, potentially guiding the exploration of synthetic compounds with similar structures for antimicrobial applications (A. Marchese et al., 2017).
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(4-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-13-7-9-14(10-8-13)20-17(22)11-12-21-18(23)15-5-3-4-6-16(15)19(21)24/h3-10H,2,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTWGORJKNKBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)
![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)
![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)
![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)
![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)

![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)
![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)
![2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)
